Glisoxepid-d4 is synthesized primarily in laboratory settings. Its deuterated form is produced to enhance the stability and metabolic profile of the original compound, allowing researchers to trace its behavior in biological systems more effectively.
Glisoxepid-d4 falls under the category of deuterated pharmaceuticals. It is classified as a small organic molecule with potential applications in neuroscience and pharmacology. The deuteration process involves replacing hydrogen atoms with deuterium, an isotope of hydrogen, which can affect the compound's interactions within biological systems.
The synthesis of Glisoxepid-d4 typically involves several steps that incorporate deuterated reagents. The general approach includes:
The synthesis may utilize techniques such as:
The molecular structure of Glisoxepid-d4 retains the core framework of glisoxepid but features deuterium atoms at specific positions. The chemical formula can be represented as C₁₄H₁₈D₄N₂O₂S, where D indicates the presence of deuterium.
Glisoxepid-d4 can undergo various chemical reactions typical for its functional groups:
The reactions involving Glisoxepid-d4 are often studied using kinetic analysis to understand how deuteration influences reaction rates compared to non-deuterated counterparts.
The mechanism of action of Glisoxepid-d4 is closely related to that of glisoxepid, which is believed to interact with specific receptors in the central nervous system. The presence of deuterium may alter binding affinities and metabolic pathways.
Research indicates that Glisoxepid-d4 may modulate neurotransmitter systems, potentially affecting conditions such as anxiety or depression. Detailed studies are required to elucidate the precise mechanisms at play.
Thermal analysis methods such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability, while solubility tests provide insights into formulation possibilities for drug delivery.
Glisoxepid-d4 serves several important roles in scientific research:
Glisoxepid-d4, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Glisoxepid, is systematically named as 5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide [7]. Its molecular formula is C₂₀H₂₃D₄N₅O₅S, with a molecular weight of 453.6 g/mol . The nomenclature follows IUPAC conventions by:
Table 1: Nomenclature and Formula Comparison
Property | Glisoxepid-d4 | Glisoxepid |
---|---|---|
IUPAC Name | 5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide | 5-methyl-N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |
Molecular Formula | C₂₀H₂₃D₄N₅O₅S | C₂₀H₂₇N₅O₅S |
Molecular Weight | 453.6 g/mol | 449.5 g/mol |
Deuterium atoms are strategically incorporated at the 2,2,7,7 positions of the azepane ring, replacing four hydrogen atoms bonded to carbon atoms adjacent to nitrogen and within the heterocycle’s aliphatic backbone [2]. This positioning targets metabolic soft spots where oxidative metabolism commonly occurs, leveraging the kinetic isotope effect (KIE) to retard enzymatic degradation [2]. Key implications include:
Deuteration induces subtle but consequential structural differences:
Table 2: Structural and Metabolic Differences
Parameter | Glisoxepid-d4 | Glisoxepid | Change (%) |
---|---|---|---|
C–X Bond Length | 1.09 Å (C–D) | 1.11 Å (C–H) | -1.8% |
Azepane Ring Barrier | 12.8 kcal/mol | 11.9 kcal/mol | +7.6% |
Microsomal Clearance | 15.2 mL/min/kg | 35.1 mL/min/kg | -56.7% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra show deuterium-induced signal depletion at δ 2.85–3.25 ppm (azepane ring CH₂ positions) and isotopic shifts in adjacent protons [9]. Key observations:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra exhibit:
Mass Spectrometry
High-resolution ESI-MS shows:
Table 3: Key Spectroscopic Signatures
Technique | Glisoxepid-d4 Signal | Glisoxepid Signal | Notes |
---|---|---|---|
¹H NMR | δ 2.85–3.25 ppm (signal depletion) | δ 2.85–3.25 ppm (multiplet) | Azepane ring CH₂ positions |
²H NMR | δ 2.90–3.15 ppm (quadrupolar broad peak) | Absent | Site-specific deuteration |
FT-IR (C–D) | 2145 cm⁻¹ (medium intensity) | Absent | Characteristic stretch |
HR-MS [M+H]⁺ | 454.2018 | 450.1843 | Δm = 4.0175 (D₄ vs. H₄) |
Single-crystal X-ray diffraction reveals:
Molecular dynamics simulations (OPLS4 force field) demonstrate:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2